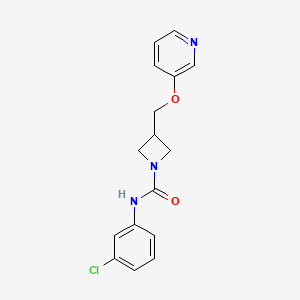
N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide, also known as AZD-8055, is a small molecule kinase inhibitor that has gained significant attention in the field of cancer research due to its potential as an anti-cancer agent.
Mecanismo De Acción
N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide inhibits mTOR activity by binding to the ATP-binding site of the protein kinase domain of mTOR. This prevents the phosphorylation of downstream targets of mTOR, such as p70S6 kinase and 4E-BP1, which are involved in protein synthesis and cell growth. Inhibition of mTOR signaling by N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In vivo studies have also demonstrated the efficacy of N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide in suppressing tumor growth in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide as a research tool is its specificity for mTOR. Unlike other mTOR inhibitors, such as rapamycin, N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide inhibits both mTORC1 and mTORC2, making it a more potent inhibitor of mTOR signaling. However, one limitation of N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide is its poor solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
Future research on N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide could focus on several areas. One area of interest is the development of more potent and selective mTOR inhibitors based on the structure of N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide. Another area of research could be the identification of biomarkers that predict response to N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide in cancer patients. Finally, combination therapies involving N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide and other anti-cancer agents could be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide involves a series of chemical reactions starting with 3-chlorobenzonitrile, which is reacted with 3-pyridylboronic acid to form 3-(3-pyridyl)benzonitrile. The resulting compound is then reacted with 2,2-dimethyl-4-(2-hydroxyethyl)-1,3-dioxolane-4-carboxaldehyde to form the intermediate compound 3-(3-pyridyl)-5-(2,2-dimethyl-4-(2-hydroxyethyl)-1,3-dioxolane-4-yl)benzonitrile. This intermediate is then reacted with azetidine-1-carboxylic acid to form the final product, N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR), a protein kinase that plays a crucial role in the regulation of cell growth, proliferation, and survival. Dysregulation of mTOR signaling has been implicated in the development and progression of various types of cancer, making it a promising target for cancer therapy.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-3-1-4-14(7-13)19-16(21)20-9-12(10-20)11-22-15-5-2-6-18-8-15/h1-8,12H,9-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNQXEPCMKZQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC(=CC=C2)Cl)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

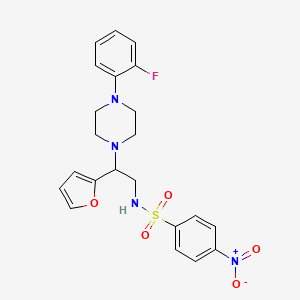
![ethyl 2-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}thiophene-3-carboxylate](/img/structure/B2768841.png)
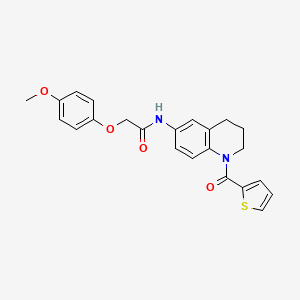
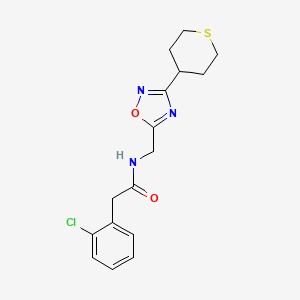
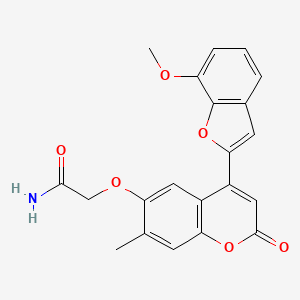
![2-[[3-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2768850.png)

![tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2768852.png)
![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2768853.png)
![3-(Methoxymethyl)-5-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1,2,4-thiadiazole](/img/structure/B2768856.png)


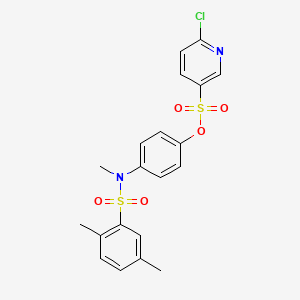
![4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B2768863.png)